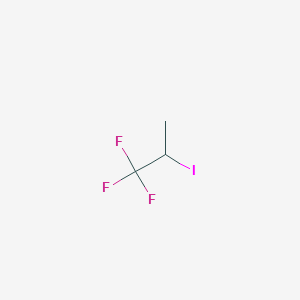

1,1,1-Trifluoro-2-iodo-propane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-2-iodopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3I/c1-2(7)3(4,5)6/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCQMYDFYORZCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558535 | |

| Record name | 1,1,1-Trifluoro-2-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118334-95-5 | |

| Record name | 1,1,1-Trifluoro-2-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,1,1-Trifluoro-2-iodopropane (CAS 118334-95-5): Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Trifluoro-isopropyl Moiety

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic properties, thereby improving a drug's efficacy and bioavailability. 1,1,1-Trifluoro-2-iodopropane emerges as a key, albeit lesser-documented, building block for the introduction of the valuable 1,1,1-trifluoro-isopropyl moiety. This guide provides a comprehensive technical overview of its synthesis, predicted physicochemical and spectroscopic properties, anticipated reactivity, and its potential applications as a versatile reagent in the synthesis of complex pharmaceutical agents.

Due to the limited availability of direct experimental data for 1,1,1-Trifluoro-2-iodopropane, this guide will leverage established chemical principles and data from analogous, well-characterized compounds to provide a robust and predictive profile.

Physicochemical and Spectroscopic Profile

| Property | Predicted/Estimated Value | Source/Basis |

| Molecular Formula | C₃H₄F₃I | PubChem[1] |

| Molecular Weight | 223.96 g/mol | PubChem[1] |

| CAS Number | 118334-95-5 | PubChem[1] |

| Boiling Point | 75-85 °C | Estimation based on propane and the effects of halogen and trifluoromethyl substitution. |

| Density | ~1.8 g/mL | Estimation based on related fluoro-iodo compounds. |

| Appearance | Colorless to light yellow liquid | General property of iodoalkanes. |

| Solubility | Soluble in common organic solvents (e.g., DCM, ether, THF). Insoluble in water. | General property of haloalkanes. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is a critical tool for the structural elucidation of organic molecules. The predicted spectra for 1,1,1-Trifluoro-2-iodopropane are as follows:

-

¹H NMR: The spectrum is expected to show two main signals:

-

A doublet for the methyl protons (-CH₃) around δ 1.9-2.2 ppm, coupled to the single proton on the adjacent carbon.

-

A quartet of doublets for the single methine proton (-CHI-) around δ 4.2-4.5 ppm, coupled to both the methyl protons and the three fluorine atoms.

-

-

¹³C NMR: The spectrum is predicted to show three distinct signals:

-

A signal for the methyl carbon (-CH₃) around δ 20-25 ppm.

-

A quartet for the carbon bearing the iodine (-CHI-) around δ 10-15 ppm, showing coupling to the three fluorine atoms.

-

A quartet for the trifluoromethyl carbon (-CF₃) around δ 120-125 ppm, with a large one-bond C-F coupling constant.

-

-

¹⁹F NMR: A single signal, a doublet, is expected around δ -70 to -75 ppm, due to coupling with the single methine proton.[2][3]

Mass Spectrometry (MS) (Predicted)

In mass spectrometry, 1,1,1-Trifluoro-2-iodopropane is expected to exhibit a clear molecular ion peak (M⁺) at m/z 224. The fragmentation pattern will likely be dominated by the loss of an iodine atom, leading to a strong peak at m/z 97 ([C₃H₄F₃]⁺). Further fragmentation could involve the loss of a methyl group or HF.[4]

Synthesis of 1,1,1-Trifluoro-2-iodopropane: A Logical Approach

A robust and scalable synthesis of 1,1,1-Trifluoro-2-iodopropane can be logically designed from commercially available starting materials. The most direct route involves the iodination of the corresponding secondary alcohol, 1,1,1-trifluoro-2-propanol.

Sources

A Comparative Analysis of 1,1,1-Trifluoro-2-iodopropane and 3-Iodopropane: Structural Insights and Reactivity Profiles for Synthetic Applications

Abstract

Iodoalkanes are foundational building blocks in modern organic synthesis, prized for their utility in forming carbon-carbon and carbon-heteroatom bonds. Their reactivity, however, is not monolithic and is exquisitely sensitive to molecular architecture. This technical guide presents an in-depth comparative analysis of two structurally distinct iodopropanes: 3-iodopropane (a simple primary iodoalkane) and 1,1,1-trifluoro-2-iodopropane (a secondary iodoalkane bearing a potent electron-withdrawing group). We will dissect their chemical structures, explore the profound electronic and steric influence of the trifluoromethyl (CF₃) group, and delineate how these differences dictate their reactivity in canonical substitution and elimination reactions. This analysis provides researchers, scientists, and drug development professionals with the mechanistic understanding required to strategically select and deploy these reagents in complex synthetic endeavors, particularly in the construction of fluorinated molecules of pharmaceutical interest.

Introduction: The Dichotomy of Structure and Reactivity

In the realm of synthetic chemistry, alkyl iodides serve as powerful electrophiles. The carbon-iodine bond, being long, weak, and highly polarizable, facilitates reactions with a broad spectrum of nucleophiles. 3-Iodopropane represents a classic, sterically unhindered primary iodoalkane, whose reactivity is well-documented and predictable. It is a workhorse reagent for introducing a propyl group via nucleophilic substitution.

In contrast, 1,1,1-trifluoro-2-iodopropane introduces a significant structural perturbation: a trifluoromethyl (CF₃) group vicinal to the iodine-bearing carbon. This substituent is not a passive spectator; its intense electron-withdrawing nature and considerable steric footprint fundamentally reshape the molecule's electronic landscape and reactivity profile. Understanding the consequences of this substitution is paramount for its effective use, especially in medicinal chemistry, where the CF₃ moiety is a celebrated functional group for enhancing metabolic stability, lipophilicity, and binding affinity. This guide will illuminate the causality behind the divergent chemical behaviors of these two seemingly related compounds.

Molecular Structure and Physicochemical Properties

The foundational differences between 3-iodopropane and 1,1,1-trifluoro-2-iodopropane are best understood by first examining their structures and inherent properties.

3-Iodopropane (1-Iodopropane)

As a primary iodoalkane, 3-iodopropane (more systematically named 1-iodopropane) presents a straightforward structure. The iodine atom is located at a terminal, sterically accessible position, making the α-carbon an excellent target for backside nucleophilic attack (Sₙ2). The electronic character is dominated by the electronegativity difference between carbon and iodine, resulting in a polarized C-I bond.

1,1,1-Trifluoro-2-iodopropane

This molecule is a secondary iodoalkane, which already implies greater steric hindrance at the reaction center compared to its primary counterpart. However, the defining feature is the CF₃ group. The three fluorine atoms exert a powerful negative inductive effect (-I), pulling electron density away from the rest of the molecule. This effect polarizes the C1-C2 bond, making the C2 carbon, which bears the iodine atom, significantly more electron-deficient (electrophilic) than in a typical secondary iodoalkane.

Comparative Physicochemical Data

The structural differences manifest in their physical properties. The significant increase in molecular weight and density for the fluorinated compound is immediately apparent.

| Property | 3-Iodopropane (1-Iodopropane) | 1,1,1-Trifluoro-2-iodopropane | Reference |

| Molecular Formula | C₃H₇I | C₃H₄F₃I | N/A |

| Molecular Weight | 169.99 g/mol | 223.96 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | Clear pale yellow to red colored liquid | [2][3] |

| Boiling Point | 101-103 °C | 80 °C | [1] |

| Density | 1.747 g/mL at 25 °C | 1.911 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.506 | 1.420 | [1] |

Comparative Reactivity Analysis

The interplay of steric and electronic effects leads to dramatically different outcomes when these molecules are subjected to common reaction conditions.

Nucleophilic Substitution Reactions

This class of reactions most clearly illustrates the divergent behavior of our two subject molecules.

The Sₙ2 reaction is a concerted process where a nucleophile attacks the electrophilic carbon from the side opposite the leaving group. The reaction rate is sensitive to both steric hindrance and the electrophilicity of the carbon center.

-

3-Iodopropane: As a primary iodoalkane, it is an exemplary substrate for Sₙ2 reactions. The reaction center is sterically unencumbered, allowing for easy backside attack by a wide range of nucleophiles.

-

1,1,1-Trifluoro-2-iodopropane: The situation here is more complex.

-

Electronic Activation: The intense -I effect of the CF₃ group makes the C2 carbon highly electrophilic, which should, in principle, accelerate the rate of nucleophilic attack.

-

Steric Hindrance: However, C2 is a secondary carbon, and the CF₃ group itself is sterically demanding. This bulk hinders the nucleophile's approach to the backside of the C-I bond.

-

The Causality: The outcome of an Sₙ2 reaction on 1,1,1-trifluoro-2-iodopropane is a competition between electronic activation and steric hindrance. For many nucleophiles, the steric barrier is significant, making the reaction slower than with simpler secondary iodides. However, the enhanced electrophilicity can still allow reactions to proceed where they might otherwise be sluggish. This duality is key to its synthetic utility.

The Sₙ1 reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate. The stability of this intermediate is the single most important factor determining the reaction rate.

-

3-Iodopropane: Will not undergo Sₙ1 reactions under normal conditions. The primary propyl carbocation that would need to form is highly unstable.

-

1,1,1-Trifluoro-2-iodopropane: This substrate is exceptionally unreactive under Sₙ1 conditions. Although it is a secondary iodide, the adjacent CF₃ group is powerfully destabilizing to any developing positive charge on C2. The electron-withdrawing fluorine atoms would intensify the positive charge of the carbocation, making it extremely high in energy and kinetically inaccessible.

Expert Insight: This profound destabilization of the adjacent carbocation is a hallmark of perfluoroalkyl groups. It is a critical principle to understand when designing synthetic routes, as it effectively closes off any mechanistic pathways that require positive charge development next to a CF₃ group.

Elimination Reactions

Elimination reactions, particularly the E2 mechanism, are also highly influenced by the substrate's structure. The E2 reaction involves a concerted removal of a β-proton by a base and loss of the leaving group.

-

3-Iodopropane: Can undergo E2 elimination when treated with a strong, non-nucleophilic base to yield propene. The β-protons on C2 are readily accessible.

-

1,1,1-Trifluoro-2-iodopropane: The presence of the CF₃ group makes the α-proton (the one on C2) significantly more acidic. However, in a typical E2 reaction, a β-proton is abstracted. The β-protons are on the C3 methyl group. While the CF₃ group's inductive effect is weaker at this distance, it still influences the overall electronic environment. Competition between substitution (with a good nucleophile/weak base) and elimination (with a strong, sterically hindered base) is a key consideration.

Synthetic Utility and Strategic Application

The distinct reactivity profiles of these two compounds make them suitable for very different applications.

-

3-Iodopropane is the reagent of choice for simple propylation . Its predictable Sₙ2 reactivity makes it ideal for attaching a CH₂CH₂CH₃ group to O, N, S, and C-nucleophiles.

-

1,1,1-Trifluoro-2-iodopropane is a specialized building block for introducing the 1,1,1-trifluoropropan-2-yl moiety . This fragment is of high value in drug discovery. The CF₃ group can block metabolic oxidation at the adjacent carbon and favorably tune the pharmacokinetic properties of a drug candidate. Its utility lies in carefully controlled Sₙ2-type reactions where its enhanced electrophilicity can be exploited.[4]

Illustrative Experimental Protocol: Nucleophilic Substitution

To provide a practical context, we outline a general, self-validating protocol for a nucleophilic substitution reaction. The choice of solvent, temperature, and reaction time would be optimized for a specific nucleophile.

Objective: Synthesis of a substituted propane derivative via Sₙ2 reaction.

Methodology:

-

Inert Atmosphere Setup (Causality: Trustworthiness): The reaction vessel (a round-bottom flask with a magnetic stir bar) is oven-dried and cooled under a stream of dry nitrogen or argon. This is critical to prevent atmospheric moisture from hydrolyzing the substrate or competing as a nucleophile.

-

Reagent Addition: The nucleophile (e.g., sodium phenoxide, 1.1 equivalents) is dissolved or suspended in a suitable polar aprotic solvent (e.g., DMF, acetonitrile). A polar aprotic solvent is chosen because it solvates the cation but not the nucleophile, enhancing its reactivity.

-

Substrate Introduction: The iodoalkane (3-iodopropane or 1,1,1-trifluoro-2-iodopropane, 1.0 equivalent) is added dropwise to the stirred solution of the nucleophile at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material and the appearance of the product. For 1,1,1-trifluoro-2-iodopropane, gentle heating (e.g., 50-60 °C) may be required to overcome the steric hindrance.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into water. This step quenches the reaction and precipitates the organic product while dissolving inorganic salts.

-

Extraction: The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). The organic layers are combined.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography or distillation to yield the final, pure compound.

Conclusion

The substitution of three hydrogen atoms for fluorine transforms a simple iodoalkane into a highly specialized chemical tool. While 3-iodopropane behaves as a classic primary electrophile, ideal for Sₙ2-mediated propylations, 1,1,1-trifluoro-2-iodopropane presents a more nuanced reactivity profile governed by the push-and-pull of electronic activation and steric hindrance. It is recalcitrant towards Sₙ1 pathways due to profound carbocation destabilization but can serve as a valuable synthon for installing the medicinally relevant trifluoropropanyl group under carefully controlled Sₙ2 conditions. For the modern synthetic chemist, a deep appreciation of these structure-driven-reactivity relationships is not merely academic; it is the cornerstone of rational molecular design and efficient synthesis.

References

-

ResearchGate. ¹H NMR spectrum acquired for 1,1,1‐trifluoropropan‐2‐ol at a π/2.... Available at: [Link].

- Google Patents. US2436143A - Preparation of fluoroalkanes.

-

PubChem - NIH. 1-Chloro-3-iodopropane | C3H6ClI | CID 81363. Available at: [Link].

-

PubChem - NIH. 1,1,1-Trifluoro-2-iodoethane | C2H2F3I | CID 67709. Available at: [Link].

-

Shaalaa.com. Balbharati solutions for Chemistry [English] Standard 12 Maharashtra State Board chapter 10 - Halogen Derivatives. Available at: [Link].

-

Ammonium Iodide. 2-Iodo-1,1,1-Trifluoroethane CAS # : 353-83-3. Available at: [Link].

Sources

- 1. 1,1,1-Trifluoro-3-iodopropane 97 460-37-7 [sigmaaldrich.com]

- 2. CAS 6940-76-7: 1-Chloro-3-iodopropane | CymitQuimica [cymitquimica.com]

- 3. 2-Iodo-1 1 1 Trifluoroethane, 2-Iodo-1,1,1-Trifluoroethane-353-83-3, 2 2 2-trifluoroethyl iodide , 2,2,2- TRIFLUORO ETHYL IODIDE suppliers in India. [sodiumiodide.net]

- 4. CAS 353-83-3: 1,1,1-Trifluoro-2-iodoethane | CymitQuimica [cymitquimica.com]

Secondary Perfluoroalkyl Iodide Reactivity: Mechanistic Controls & Synthetic Protocols

Executive Summary

Secondary perfluoroalkyl iodides (

This guide details the specific reactivity patterns of

The Stability-Reactivity Paradox

The utility of

Mechanistic Divergence

Upon Single Electron Transfer (SET) or homolysis, the

-

Path A (Desired): The adduct radical abstracts an iodine atom from another

molecule to propagate the chain.[1][2] For secondary iodides, this is sterically slow. -

Path B (Undesired): The adduct radical, unable to find iodine quickly, undergoes side reactions (hydrogen abstraction, oligomerization) or the product itself eliminates HI to form a fluoroolefin.

Visualization: The Kinetic Branch Point

The following diagram illustrates the competitive pathways governing

Caption: Kinetic competition between iodine transfer (green) and side reactions (red) in secondary perfluoroalkyl iodide transformations.

Protocol A: Visible-Light Mediated ATRA via CTC Activation

Context: Traditional radical initiation (AIBN/Heat) often leads to thermal elimination of

Mechanism: Electron-rich amines or phenolate catalysts form a halogen-bonded complex with the electron-deficient

Experimental Workflow

Substrate: Heptafluoroisopropyl iodide (

Step-by-Step Protocol:

-

Reagent Prep: In a glovebox or under Ar flow, charge a dried Schlenk tube with the alkene (1.0 equiv, e.g., 0.5 mmol) and the catalyst (e.g., DTHQ, 5 mol%).

-

Solvent System: Add degassed DCM or

-trifluorotoluene (0.5 M concentration). Note: Fluorinated solvents enhance the solubility of -

Iodide Addition: Add

(1.5 - 2.0 equiv) via syringe. The excess is required to compensate for the slower transfer kinetics. -

Irradiation: Place the vessel 2-3 cm from a Blue LED (450-460 nm, ~10W). Stir vigorously at 25°C.

-

Monitoring: Monitor by

NMR using an internal standard (e.g., PhCF -

Workup: Remove solvent in vacuo. If the product is volatile, use silica gel chromatography with pentane/ether mixtures.

Self-Validating Check:

-

Color Change: The reaction mixture often turns deep yellow/orange upon mixing (CTC formation) and fades as the reaction completes.

-

NMR Control: If you observe significant peaks at -180 to -200 ppm, defluorination/elimination is occurring. Reduce light intensity or cool the reaction to 0°C.

Protocol B: Copper-Catalyzed Cross-Coupling

Context: Direct coupling of

Reaction Setup

Reaction:

| Component | Specification | Role |

| Catalyst | CuI or Cu(OAc) | Mediates the oxidative addition of |

| Ligand | 1,10-Phenanthroline or Bipyridine | Stabilizes the high-valent Cu(III) intermediate, preventing reductive elimination of |

| Base | K | Activates the boronic acid (transmetallation). |

| Solvent | DMF or DMSO | Polar aprotic solvents are required to solubilize the inorganic base. |

| Temperature | 60 - 80°C | Thermal energy needed for the difficult transmetallation of the bulky secondary group. |

Critical Workflow Diagram

This workflow emphasizes the order of addition to prevent catalyst poisoning.

Caption: Sequential addition protocol for Copper-catalyzed cross-coupling of secondary perfluoroalkyl iodides.

Troubleshooting & Optimization Matrix

The following table summarizes common failure modes specific to secondary iodides and their corrective actions.

| Observation | Root Cause (Mechanistic) | Corrective Action |

| Low Conversion | Steric hindrance prevents radical chain propagation ( | Increase |

| Fluoroolefin Formation | Base-mediated elimination of HI from the product or reductive defluorination of the reagent. | Use weaker bases (e.g., replace |

| Oligomerization | Slow iodine transfer allows the alkyl radical to add to another alkene. | Increase concentration of |

| Protodeiodination ( | H-abstraction from solvent (THF, Ether) by the electrophilic | Switch to non-H-donating solvents: PhCF |

References

-

Mechanistic Studies on Perfluoroalkyl Iodide Activ

- Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activ

- Source: Chemical Science (RSC)

-

[Link]

-

Visible-Light

- The Different Faces of Photoredox Catalysts: Visible-Light-Mediated Atom Transfer Radical Addition (

- Source: Journal of the American Chemical Society (ACS)

-

[Link]

-

Copper-C

- Copper-Catalyzed Oxidative Perfluoroalkylation of Aryl Boronic Acids Using Perfluoroalkylzinc Reagents.

- Source: Journal of Organic Chemistry (via PubMed/NIH)

-

[Link]

-

Charge Transfer Complex (CTC)

- Radical Perfluoroalkylation Enabled by a Catalytically Gener

- Source: Angewandte Chemie (Cited via NSF Public Access)

-

[Link]

Sources

Navigating the Chemical Landscape of 1,1,1-Trifluoro-2-iodopropane: A Technical Safety and Hazard Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Hazard Profile

1,1,1-Trifluoro-2-iodopropane is a halogenated hydrocarbon whose utility in synthetic chemistry, particularly in the development of novel pharmaceuticals, is of growing interest. The presence of both a trifluoromethyl group and an iodine atom on a propane backbone suggests a unique reactivity profile. However, these same features are harbingers of specific toxicological and safety concerns. This guide provides an in-depth analysis of the anticipated hazards associated with this compound, drawing upon established data for its close chemical relatives. The primary objective is to equip laboratory personnel with the knowledge to implement self-validating safety protocols, thereby minimizing exposure risk and ensuring a secure research environment.

Anticipated Hazard Identification and Classification

Based on aggregated data from analogous compounds, 1,1,1-trifluoro-2-iodopropane is predicted to be classified under the Globally Harmonized System (GHS) as a substance that causes significant irritation to the skin, eyes, and respiratory system. The "Warning" signal word is appropriate for this level of hazard.

Table 1: Predicted GHS Classification for 1,1,1-Trifluoro-2-iodopropane

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Toxicological Profile and Mechanistic Insights

The toxicological effects of 1,1,1-trifluoro-2-iodopropane are primarily driven by its irritant properties.

-

Skin Irritation: Halogenated hydrocarbons can defat the skin, leading to dryness, redness, and inflammation.[1] Repeated or prolonged contact can result in dermatitis. The iodine atom may also contribute to skin sensitization in susceptible individuals.

-

Eye Irritation: Direct contact with the liquid or high concentrations of vapor is expected to cause significant eye irritation, characterized by redness, pain, and watering. The mechanism involves disruption of the corneal epithelium.

-

Respiratory Tract Irritation: Inhalation of vapors is likely to irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation of the nose, throat, and lungs. The trifluoromethyl group can enhance the volatility and penetration of the molecule into the respiratory system.

At present, there is no available data on the carcinogenicity, mutagenicity, or reproductive toxicity of 1,1,1-trifluoro-2-iodopropane. However, the absence of data should not be interpreted as an absence of effect. Standard precautionary principles for handling novel chemical entities should be rigorously applied.

Exposure Control and Personal Protection: A Self-Validating System

A robust safety protocol is one that is inherently self-validating. For 1,1,1-trifluoro-2-iodopropane, this means assuming it is hazardous via all routes of exposure and implementing engineering controls and personal protective equipment (PPE) to create multiple barriers to exposure.

Engineering Controls:

-

Fume Hood: All handling of 1,1,1-trifluoro-2-iodopropane must be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[2]

-

Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of fugitive emissions.[1]

-

Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[1]

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Standard | Rationale |

| Eyes/Face | Safety glasses with side shields or chemical goggles. A face shield is recommended when there is a splash hazard. | NIOSH (US) or EN 166 (EU) | Protects against splashes and vapors that can cause serious eye irritation.[3] |

| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. | EN 374 | Prevents skin contact, which can lead to irritation and dermatitis.[3] |

| Respiratory | Not typically required if work is conducted in a fume hood. If the potential for inhalation exists, a respirator with an organic vapor cartridge is recommended. | NIOSH (US) or EN 14387 | Protects against respiratory tract irritation from inhaled vapors.[4] |

Safe Handling, Storage, and Disposal

Handling:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe vapors or mist.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.[1]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

-

Protect from light, as iodo-compounds can be light-sensitive.[1]

-

Store away from heat and sources of ignition.[3]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the material to enter the environment.[1]

-

Contaminated packaging should be treated as the product itself.[3]

Emergency Procedures: A Step-by-Step Protocol

In Case of Exposure:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Accidental Release Measures:

-

Evacuate: Immediately evacuate unnecessary personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

-

Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.[1]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Visualizing Safety Workflows

Hazard Identification and Mitigation Workflow

A flowchart for hazard identification and mitigation.

Conclusion

While 1,1,1-trifluoro-2-iodopropane holds promise as a synthetic building block, its handling demands a comprehensive understanding of its potential hazards. Based on data from structurally related compounds, it should be treated as a skin, eye, and respiratory irritant. By implementing the engineering controls, personal protective equipment, and safe handling procedures outlined in this guide, researchers can create a self-validating system of safety that minimizes the risk of exposure and allows for the confident and responsible exploration of this compound's synthetic utility.

References

-

PubChem. (n.d.). 1,1,1-Trifluoro-2-iodoethane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoro-2-iodo-propane. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025, August 20). 1,1,1-Trifluoro-3-iodopropane. Retrieved from [Link]

Sources

thermodynamic stability of secondary trifluoromethyl iodides

An In-Depth Technical Guide to the Thermodynamic Stability of Secondary Trifluoromethyl Iodides

Executive Summary

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] However, the synthetic precursors used to install this moiety, particularly alkyl iodides, present significant stability challenges. This guide provides a detailed examination of the , a class of compounds that are both synthetically valuable and inherently labile. We will dissect the fundamental thermodynamics governing their stability, explore common decomposition pathways, and present a robust experimental protocol for assessing their viability in a drug development context. This document is intended for researchers, medicinal chemists, and process development scientists who handle these reactive intermediates and require a deep, practical understanding of their characteristics.

Introduction: The Stability-Reactivity Paradox in Drug Discovery

In drug design, the incorporation of a trifluoromethyl group is a well-established strategy to improve pharmacokinetic and pharmacodynamic properties.[2][3] The strength of the carbon-fluorine bond (C-F) renders the CF₃ group exceptionally resistant to metabolic degradation.[2] Paradoxically, the reagents used to introduce this group often rely on a point of profound weakness. Secondary trifluoromethyl iodides are powerful intermediates for forming C-C and C-heteroatom bonds, but their utility is dictated by the lability of the carbon-iodine (C-I) bond.

Understanding the thermodynamic landscape of these molecules is not an academic exercise; it is a critical necessity for developing safe, scalable, and reproducible synthetic routes. An intermediate that decomposes on the benchtop, under photolytic conditions, or in the presence of common reagents can compromise yield, introduce complex impurity profiles, and ultimately derail a development campaign. This guide serves to illuminate the factors that govern the stability of these critical building blocks.

Section 1: Fundamental Thermodynamic Principles

The stability of any molecule is fundamentally linked to the strength of its covalent bonds. In the case of secondary trifluoromethyl iodides, the C-I bond is the indisputable thermodynamic liability.

The Carbon-Iodine Bond: The Achilles' Heel

The C-I bond is the longest and weakest of the carbon-halogen bonds. This is a direct consequence of the large atomic radius of iodine and the poor orbital overlap with carbon. This inherent weakness makes the bond susceptible to cleavage under relatively mild conditions, including exposure to ambient light or moderate heat.[4] When positioned at a secondary carbon adjacent to the powerfully electron-withdrawing trifluoromethyl group, this instability is further modulated.

Bond Dissociation Energy (BDE) Analysis

Bond dissociation energy is the standard measure of bond strength, representing the enthalpy change required to break a bond homolytically. A lower BDE corresponds to a weaker, more easily cleaved bond. As shown in the table below, the C-I bond is significantly weaker than other bonds typically found in pharmaceutical intermediates.

| Bond Type | Typical Bond Dissociation Energy (kcal/mol) | Source(s) |

| Primary C–F | ~116 | [2][5] |

| Primary C–H | ~98 | [2] |

| C–C | ~88 | [6] |

| Primary C–I | ~53-55 | [5][6] |

| CF₃–I | ~50 | [6] |

Table 1: Comparison of typical bond dissociation energies.

The critical insight for secondary trifluoromethyl iodides lies in the stability of the resulting radical. The homolytic cleavage of the primary iodide CF₃-I yields a trifluoromethyl radical and an iodine radical.[6] The cleavage of a secondary trifluoromethyl iodide, R-CH(I)-CF₃, yields a more stable secondary radical. According to Hammond's postulate, the transition state for this bond-breaking event will resemble the products; therefore, the increased stability of the secondary radical product lowers the activation energy required for cleavage. This leads to a C-I BDE in secondary systems that is lower than the ~50 kcal/mol observed for CF₃-I, rendering them even more prone to decomposition.

Section 2: Pathways of Decomposition

The low C-I bond dissociation energy opens several pathways for decomposition. The predominant mechanism is radical-mediated, though ionic pathways can also contribute under specific conditions.

Homolytic Cleavage (Radical Pathway)

This is the most common decomposition route for alkyl iodides. The weak C-I bond can be cleaved by an input of energy, such as light or heat, to generate a secondary alkyl radical and an iodine radical. This process is the foundation for their use in many trifluoromethylation reactions but is also the primary source of instability.[7][8]

-

Initiation: The process is typically initiated by ultraviolet (UV) light or thermal energy. The rapid photolysis of the C-I bond in sunlight is a well-documented phenomenon.[4]

-

Propagation/Termination: The resulting radicals can engage in various downstream reactions, including abstracting hydrogen from solvents, reacting with oxygen, or dimerizing, leading to a complex mixture of byproducts.

Ionic Pathways (Heterolytic Cleavage)

While less common than radical cleavage for iodides, ionic pathways can occur, particularly in polar, protic solvents or in the presence of strong acids or bases.

-

Sₙ1-type Reaction: In a polar solvent, the C-I bond can cleave heterolytically to form a secondary carbocation and an iodide ion. The carbocation can then be trapped by solvent or other nucleophiles.

-

Elimination Reactions: In the presence of a base, E2 elimination can occur to form an alkene, releasing hydrogen iodide.

Chemical Incompatibilities

Secondary trifluoromethyl iodides should be considered incompatible with certain classes of reagents:

-

Oxidizing Agents: Can lead to rapid and uncontrolled decomposition.[9]

-

Strong Bases: Promotes elimination reactions.

-

Reducing Agents: Certain reducing agents can cleave the C-I bond.[10]

Section 3: A Field-Proven Protocol for Assessing Stability

To confidently use a secondary trifluoromethyl iodide in a synthetic sequence, its stability must be quantified. A forced degradation study is the industry-standard approach to identify potential liabilities.[11][12] This involves subjecting the compound to a range of accelerated stress conditions and monitoring its decomposition over time using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).[13][14]

Rationale and Objective

The objective is to determine the rate and extent of degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This data allows a scientist to establish safe handling and storage parameters and to anticipate potential issues in subsequent reaction steps.

Sources

- 1. Trifluoromethylation of Secondary Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nist.gov [nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Trifluoromethyl alkane synthesis by trifluoromethylation [organic-chemistry.org]

- 9. Trifluoromethyl iodide: chemical and physical properties, pharmacokinetics and reproductive toxicity_Chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

Methodological & Application

Application Notes and Protocols for Radical Trifluoromethylation Utilizing 1,1,1-Trifluoro-2-iodopropane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Trifluoromethyl Group and the Promise of 1,1,1-Trifluoro-2-iodopropane

The trifluoromethyl (CF3) group is a cornerstone in modern medicinal chemistry and materials science. Its incorporation into molecular scaffolds can profoundly enhance biological activity, metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and versatile methods for introducing this privileged moiety is of paramount importance. While numerous trifluoromethylating reagents exist, each possesses a unique reactivity profile, cost, and set of handling requirements.

This document provides a comprehensive technical guide to the use of 1,1,1-trifluoro-2-iodopropane (CF3CH(I)CH3) as a precursor for the 1,1,1-trifluoro-2-propyl radical, a valuable tool for the radical trifluoromethylation of organic substrates. While not as commonly cited as other sources, its structure presents an accessible and potentially advantageous alternative for generating a secondary trifluoromethyl-containing radical. These application notes will detail the synthesis of the reagent, delve into the mechanistic underpinnings of its radical generation, and provide detailed, field-tested protocols for its application in the trifluoromethylation of alkenes and (hetero)arenes.

Synthesis of 1,1,1-Trifluoro-2-iodopropane: A Two-Step Approach

The synthesis of 1,1,1-trifluoro-2-iodopropane can be efficiently achieved from the commercially available 1,1,1-trifluoroacetone in a two-step sequence involving reduction followed by iodination.

Step 1: Synthesis of 1,1,1-Trifluoro-2-propanol

The initial step involves the reduction of the ketone to the corresponding secondary alcohol.

-

Reaction Scheme:

-

Detailed Protocol:

-

To a solution of 1,1,1-trifluoropropan-2-one (1.0 g, 8.9 mmol, 1.0 equiv) in diethyl ether (20 mL) at 0 °C, add a 2 M solution of lithium aluminium hydride (LiAlH4) in THF (4.5 mL, 8.9 mmol, 1.0 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 10% ethyl acetate in hexane mobile phase.

-

Upon completion, carefully quench the reaction at 0 °C by the sequential dropwise addition of water (0.34 mL), 15% aqueous NaOH (0.34 mL), and water (1.02 mL).

-

Filter the resulting suspension through a pad of Celite®, washing the filter cake with diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield 1,1,1-trifluoropropan-2-ol as a clear oil, which can often be used in the next step without further purification.

-

Step 2: Iodination of 1,1,1-Trifluoro-2-propanol

The secondary alcohol is then converted to the corresponding iodide. A common method for this transformation is the Appel reaction.

-

Reaction Scheme:

-

Detailed Protocol:

-

To a solution of triphenylphosphine (PPh3) (2.57 g, 9.8 mmol, 1.1 equiv) in dichloromethane (DCM) (30 mL) at 0 °C, add iodine (I2) (2.5 g, 9.8 mmol, 1.1 equiv) portionwise.

-

Stir the mixture at 0 °C for 15 minutes, during which the color should change from dark brown to a yellow suspension.

-

Add a solution of 1,1,1-trifluoro-2-propanol (1.0 g, 8.8 mmol, 1.0 equiv) in DCM (10 mL) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1,1,1-trifluoro-2-iodopropane.

-

Mechanism of Radical Generation: Homolytic Cleavage of the C-I Bond

The utility of 1,1,1-trifluoro-2-iodopropane as a trifluoromethylating agent lies in the relative weakness of the carbon-iodine bond. This bond can undergo homolytic cleavage upon initiation by light (photochemical) or heat (thermal) to generate the desired 1,1,1-trifluoro-2-propyl radical and an iodine radical.

DOT Diagram: Generation of the 1,1,1-Trifluoro-2-propyl Radical

Caption: Homolytic cleavage of the C-I bond in 1,1,1-trifluoro-2-iodopropane.

This radical generation can be achieved through several methods:

-

Photochemical Initiation: Irradiation with UV light provides the energy to overcome the C-I bond dissociation energy. This is a mild and efficient method for initiating radical reactions.

-

Thermal Initiation: At elevated temperatures, the C-I bond can break homolytically. The required temperature will depend on the specific reaction conditions and the presence of any other initiators.

-

Radical Initiators: Chemical radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), can be used to generate radicals in solution, which can then abstract the iodine atom from 1,1,1-trifluoro-2-iodopropane to propagate the radical chain.

Application Protocol 1: Radical Addition to Alkenes

The 1,1,1-trifluoro-2-propyl radical can readily add across the double bond of alkenes, leading to the formation of a new carbon-carbon bond and a subsequent radical intermediate that can be trapped, often by an iodine atom from the starting material or another iodine source, to complete the trifluoromethylation-iodination of the alkene.

DOT Diagram: General Workflow for Alkene Trifluoromethylation

Caption: Workflow for the radical trifluoromethylation of alkenes.

Detailed Protocol for Photochemical Trifluoromethylation of 1-Octene:

-

Materials and Setup:

-

1-Octene (1.0 mmol, 1.0 equiv)

-

1,1,1-Trifluoro-2-iodopropane (1.5 mmol, 1.5 equiv)

-

Degassed solvent (e.g., acetonitrile or benzene, 5 mL)

-

Quartz reaction vessel equipped with a magnetic stir bar and a septum

-

UV lamp (e.g., medium-pressure mercury lamp)

-

-

Procedure:

-

In the quartz reaction vessel, dissolve 1-octene in the degassed solvent.

-

Add 1,1,1-trifluoro-2-iodopropane to the solution.

-

Seal the vessel with the septum and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.

-

Place the reaction vessel at a suitable distance from the UV lamp and begin irradiation with vigorous stirring.

-

Maintain the reaction temperature, if necessary, using a cooling bath.

-

Monitor the reaction progress by GC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, remove the light source and allow the reaction to return to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 1,1,1-trifluoro-3-iodo-2-methylnonane.

-

| Parameter | Condition | Rationale |

| Initiation | UV Irradiation | Mild and efficient method for C-I bond homolysis. |

| Solvent | Degassed Acetonitrile | A polar aprotic solvent that is relatively inert to radical reactions. Degassing removes oxygen which can quench radical intermediates. |

| Temperature | Room Temperature | Photochemical initiation avoids the need for high temperatures, preserving sensitive functional groups. |

| Stoichiometry | Excess of Iodide | Ensures complete consumption of the alkene and efficient trapping of the radical intermediate. |

Application Protocol 2: Radical Trifluoromethylation of (Hetero)arenes

The trifluoromethylation of aromatic and heteroaromatic compounds is a powerful tool in drug discovery. The 1,1,1-trifluoro-2-propyl radical, being nucleophilic in character, will preferentially add to electron-deficient (hetero)arenes. However, under photoredox catalysis conditions, the scope can be expanded to a wider range of aromatic systems.

DOT Diagram: Photocatalytic Cycle for Arene Trifluoromethylation

Caption: Proposed photoredox cycle for arene trifluoromethylation.

Detailed Protocol for Photoredox-Catalyzed Trifluoromethylation of Anisole:

-

Materials and Setup:

-

Anisole (0.5 mmol, 1.0 equiv)

-

1,1,1-Trifluoro-2-iodopropane (1.0 mmol, 2.0 equiv)

-

Photocatalyst (e.g., fac-[Ir(ppy)3] or a suitable organic photocatalyst, 1-2 mol%)

-

Anhydrous and degassed solvent (e.g., DMF or DMSO, 2 mL)

-

Schlenk tube or similar reaction vessel equipped with a magnetic stir bar and a septum

-

Visible light source (e.g., blue LED lamp)

-

-

Procedure:

-

To the Schlenk tube, add the photocatalyst, anisole, and the solvent under an inert atmosphere.

-

Add 1,1,1-trifluoro-2-iodopropane via syringe.

-

Degas the reaction mixture by three freeze-pump-thaw cycles.

-

Backfill the tube with an inert gas.

-

Place the reaction vessel in front of the visible light source and begin irradiation with vigorous stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, remove the light source.

-

Dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography to isolate the trifluoromethylated anisole isomers.

-

| Parameter | Condition | Rationale |

| Catalyst | fac-[Ir(ppy)3] | A common photoredox catalyst with suitable redox potentials to engage in the catalytic cycle. |

| Solvent | Anhydrous DMF | A polar aprotic solvent that solubilizes the reaction components and is stable under the reaction conditions. |

| Light Source | Blue LEDs | Provides the necessary energy to excite the photocatalyst without causing unwanted side reactions. |

| Atmosphere | Inert (Ar or N2) | Oxygen can quench the excited state of the photocatalyst and interfere with the radical process. |

Safety and Handling

1,1,1-Trifluoro-2-iodopropane is an iodoalkane and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Conclusion and Future Outlook

1,1,1-Trifluoro-2-iodopropane represents a valuable, yet perhaps underutilized, reagent for the introduction of the 1,1,1-trifluoro-2-propyl moiety into organic molecules via radical pathways. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of this reagent in their synthetic endeavors. The mild conditions of photochemical initiation and the versatility of photoredox catalysis open up a wide range of possibilities for the functionalization of complex molecules, making this reagent a noteworthy addition to the synthetic chemist's toolbox for late-stage functionalization in drug discovery and materials science. Further exploration of its reactivity with various substrate classes and the development of asymmetric variants of these transformations are promising avenues for future research.

References

-

PubChem Compound Summary for CID 14292222, 1,1,1-Trifluoro-2-iodopropane. National Center for Biotechnology Information. [Link]

-

Haszeldine, R. N.; Steele, B. R. Addition of free radicals to unsaturated systems. Part XX. The direction of radical addition of heptafluoro-2-iodopropane to vinyl fluoride, trifluoroethylene, and hexafluoropropene. J. Chem. Soc., Perkin Trans. 1 1973, 1199-1203. [Link]

-

Nagib, D. A.; MacMillan, D. W. C. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature 2011, 480 (7376), 224–228. [Link]

-

Shen, H.; Liu, Z.; Zhang, P.; Tan, X.; Zhang, Z.; Li, C. Trifluoromethylation of Alkyl Radicals in Aqueous Solution. J. Am. Chem. Soc. 2017, 139 (29), 9843–9846. [Link]

-

Kenis, S.; D'hooghe, M.; Verniest, G.; Nguyen, V. D.; Dang Thi, T. A.; Nguyen, T. V.; De Kimpe, N. Straightforward synthesis of 1-alkyl-2-(trifluoromethyl)aziridines starting from 1,1,1-trifluoroacetone. Org. Biomol. Chem. 2011, 9 (20), 7217-23. [Link]

-

Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. Fluorine in medicinal chemistry. Chem. Soc. Rev. 2008, 37 (2), 320-30. [Link]

Application Notes and Protocols for Atom Transfer Radical Addition (ATRA) with 1,1,1-Trifluoro-2-iodopropane

Introduction: The Strategic Value of Fluorinated Moieties in Medicinal Chemistry

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery. The unique electronic properties of fluorine can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. Among the various methods to introduce fluorinated groups, Atom Transfer Radical Addition (ATRA) has emerged as a powerful and atom-economical tool for the difunctionalization of alkenes.[1][2] This application note provides a detailed protocol for the copper-catalyzed ATRA of 1,1,1-trifluoro-2-iodopropane with alkenes, a reaction that provides access to valuable trifluoromethylated building blocks for pharmaceutical and agrochemical research.[3]

1,1,1-Trifluoro-2-iodopropane is a versatile reagent that allows for the introduction of a trifluoromethyl group at a secondary carbon position, a motif of growing interest in medicinal chemistry. This protocol will detail a representative procedure, discuss the underlying mechanistic principles, and provide guidance on troubleshooting and safety considerations.

Mechanistic Insights: The Copper-Catalyzed ATRA Cycle

Atom Transfer Radical Addition is a chain reaction initiated by the generation of a radical species from an alkyl halide. In the context of a copper-catalyzed process, a Cu(I) species plays a pivotal role in reversibly activating the C-I bond of 1,1,1-trifluoro-2-iodopropane.[4] The generally accepted mechanism involves the following key steps:

-

Initiation: A Cu(I) complex reacts with the alkyl iodide (R-X) to generate an alkyl radical (R•) and a Cu(II) halide species.

-

Propagation: The newly formed alkyl radical adds across the double bond of an alkene to form a new carbon-centered radical. This radical then abstracts a halogen atom from the Cu(II) halide species to furnish the final product and regenerate the active Cu(I) catalyst, thus propagating the chain.

Recent advancements have also highlighted the use of photoredox catalysis to facilitate the generation of the initial radical under mild conditions using visible light.[1][5] In such systems, a photocatalyst, upon excitation by light, can initiate the radical formation from the fluoroalkyl iodide.

Caption: Figure 1. Simplified Catalytic Cycle of Copper-Mediated ATRA.

Experimental Protocol: Copper-Catalyzed ATRA of 1,1,1-Trifluoro-2-iodopropane with Styrene

This protocol is a representative example and may require optimization for different alkene substrates.

Materials and Equipment

-

Reagents:

-

1,1,1-Trifluoro-2-iodopropane (CAS: 118334-95-5)

-

Styrene (freshly distilled to remove inhibitors)

-

Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)

-

Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Tris(2-pyridylmethyl)amine (TPMA)

-

Anhydrous and degassed solvent (e.g., toluene, acetonitrile, or 1,4-dioxane)

-

Inert gas (Argon or Nitrogen)

-

-

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas line (Schlenk line)

-

Syringes and needles for transfer of reagents

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Rotary evaporator

-

Column chromatography setup

-

Reagent Preparation and Handling

-

Safety First: 1,1,1-Trifluoro-2-iodopropane and other organofluorine compounds should be handled in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Solvent Degassing: Solvents should be thoroughly degassed to remove oxygen, which can quench the radical reaction. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.

-

Reagent Purity: The purity of the reagents is crucial for the success of the reaction. Styrene should be passed through a short column of basic alumina to remove the inhibitor just before use.

Reaction Setup

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the copper(I) salt (e.g., CuBr, 0.05 mmol, 1 mol%) and the ligand (e.g., PMDETA, 0.05 mmol, 1 mol%).

-

Evacuate the flask and backfill with inert gas (repeat three times).

-

Add the degassed solvent (e.g., toluene, 5 mL) via syringe.

-

Stir the mixture at room temperature until the catalyst complex forms (the solution may change color).

-

Add the alkene (e.g., styrene, 5 mmol, 1.0 equiv) via syringe.

-

Add 1,1,1-trifluoro-2-iodopropane (5.5 mmol, 1.1 equiv) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours). The reaction progress can be monitored by TLC or GC-MS.

Work-up and Purification

-

Once the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

To remove the copper catalyst, wash the organic layer with a saturated aqueous solution of ammonium chloride.[7] The aqueous layer will turn blue as the copper complexes with ammonia. Repeat the washing until the aqueous layer is colorless.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

| Parameter | Recommended Condition | Rationale |

| Catalyst | CuBr or CuI (1-5 mol%) | Efficiently catalyzes the atom transfer process. |

| Ligand | PMDETA or TPMA (1-5 mol%) | Solubilizes the copper salt and modulates its reactivity. |

| Solvent | Toluene, Acetonitrile | Anhydrous and degassed to prevent side reactions. |

| Temperature | 80-110 °C | Provides sufficient energy for radical initiation. |

| Reactant Ratio | Alkene:Iodide (1:1.1-1.5) | A slight excess of the iodide can drive the reaction to completion. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or low conversion | - Inactive catalyst- Presence of oxygen- Impure reagents | - Use fresh, high-purity catalyst and ligand.- Ensure all solvents and reagents are properly degassed.- Purify the alkene immediately before use. |

| Formation of byproducts | - Polymerization of the alkene- Side reactions of the radical intermediate | - Lower the reaction temperature.- Use a higher catalyst loading.- Consider a photocatalytic approach for milder conditions. |

| Difficulty in removing the copper catalyst | - Incomplete complexation with ammonia | - Perform multiple washes with saturated ammonium chloride solution.- Filter the organic layer through a short plug of silica gel. |

Safety Precautions

-

1,1,1-Trifluoro-2-iodopropane: This compound is a potential irritant and should be handled with care. Avoid inhalation, ingestion, and skin contact.

-

Copper Salts: Copper compounds can be toxic. Avoid creating dust when handling solid copper salts.

-

Organic Solvents: Toluene and other organic solvents are flammable and have associated health risks. Always work in a well-ventilated fume hood and away from ignition sources.

-

Pressurized Systems: When heating a sealed reaction vessel, be mindful of potential pressure buildup. Use appropriate glassware and a blast shield.

Conclusion

The copper-catalyzed Atom Transfer Radical Addition of 1,1,1-trifluoro-2-iodopropane to alkenes is a robust and versatile method for the synthesis of valuable fluorinated compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access a wide range of trifluoromethylated products. This protocol provides a solid foundation for further exploration and application of this important transformation in the fields of drug discovery and materials science.

References

-

Dalton Transactions. (n.d.). Copper-catalyzed atom transfer radical addition (ATRA) and cyclization (ATRC) reactions in the presence of environmentally benign ascorbic acid as a reducing agent. RSC Publishing. Retrieved from [Link]

-

Organic Chemistry Frontiers. (n.d.). Copper-photocatalyzed atom transfer radical addition of thiosulfonates to alkenes. RSC Publishing. Retrieved from [Link]

- Google Patents. (n.d.). WO2006063184A2 - Direct one-step synthesis of trifluoromethyl iodide.

-

ResearchGate. (n.d.). Atom Transfer Radical Polymerization. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor. Retrieved from [Link]

-

Becker Digital Commons. (2020). Visible-light promoted atom transfer radical addition-elimination (ATRE) reaction for the synthesis of fluoroalkylated alkenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Photocatalytic reactions of fluoroalkyl iodides with alkenes. Retrieved from [Link]

-

ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?. Retrieved from [Link]

-

National Institutes of Health. (2022). Photocatalytic Hydroalkylation of Aryl-Alkenes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A General Platform for Copper-Catalyzed Atom Transfer Radical Addition with Electron-Deficient Olefins. Retrieved from [Link]

-

MDPI. (n.d.). Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods. Retrieved from [Link]

-

RSC Publishing. (n.d.). (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes. Retrieved from [Link]

-

Notables de la Ciencia. (n.d.). Radical Fluoroalkylation Reactions. Retrieved from [Link]

-

ACS Publications. (n.d.). Development of Practical and Scalable Synthetic Route for 1-(2,2,2-Trifluoroethyl)cyclopropane-1-carboxylic Acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). C(sp3)–C(sp3) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl-radical formation. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanistic and Computational Studies of the Atom Transfer Radical Addition of CCl4 to Styrene Catalyzed by Copper Homoscorpionate Complexes. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoro-2-iodo-propane. Retrieved from [Link]

Sources

- 1. Copper-photocatalyzed atom transfer radical addition of thiosulfonates to alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. A General Platform for Copper-Catalyzed Atom Transfer Radical Addition with Electron-Deficient Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Copper-catalyzed atom transfer radical addition (ATRA) and cyclization (ATRC) reactions in the presence of environmentally benign ascorbic acid as a reducing agent - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C3H4F3I | CID 14292222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rtong.people.ust.hk [rtong.people.ust.hk]

Application Note: Copper-Catalyzed Cross-Coupling of 1,1,1-Trifluoro-2-iodopropane

Executive Summary

The incorporation of the 1,1,1-trifluoroisopropyl group (

Direct installation of this group via 1,1,1-trifluoro-2-iodopropane has historically been challenged by the propensity of secondary alkyl halides to undergo

This guide details a robust Copper-Mediated Reductive Cross-Coupling protocol. Unlike palladium-catalyzed methods that often require pre-functionalized nucleophiles (e.g., boronic acids), this protocol enables the direct coupling of aryl iodides with 1,1,1-trifluoro-2-iodopropane using inexpensive copper sources.

Mechanistic Insight & Rational Design

The Challenge of Secondary Fluoroalkyl Halides

Coupling 1,1,1-trifluoro-2-iodopropane presents two competing failure modes:

- -Hydride Elimination: The secondary alkyl copper intermediate is prone to elimination, yielding 3,3,3-trifluoropropene.

-

Protodehalogenation: The generated fluoroalkyl radical can abstract a hydrogen atom from the solvent, forming 1,1,1-trifluoropropane.

The Copper-Radical Solution

The reaction operates via a radical-polar crossover mechanism . Copper acts as a single-electron transfer (SET) agent, generating the key secondary radical species.

Key Mechanistic Steps:

-

SET Activation:

or -

Radical Capture/Recombination: The radical interacts with the aryl-copper species (formed via oxidative addition of Ar-I to Cu) to form a high-valent Cu(III) intermediate.

-

Reductive Elimination: The desired C-C bond is formed, regenerating the Cu(I) species.

Mechanistic Pathway Diagram

Caption: Radical-polar crossover mechanism for the Cu-catalyzed coupling of secondary fluoroalkyl iodides.

Experimental Protocol

Reagents and Materials

| Component | Specification | Role |

| Aryl Iodide | 1.0 equiv (1.0 mmol) | Electrophilic coupling partner |

| 1,1,1-Trifluoro-2-iodopropane | 2.0 - 3.0 equiv | Fluoroalkyl source (Volatile!) |

| Copper Powder | 2.5 - 3.0 equiv | Reductant & Catalyst (Activated) |

| Ligand | 2,2'-Bipyridine (20 mol%) | Stabilizes Cu-intermediates |

| Solvent | DMSO or DMF (anhydrous) | Polar aprotic solvent supports SET |

| Temperature | 100 °C - 120 °C | Activation energy threshold |

Step-by-Step Procedure

Pre-reaction Preparation:

-

Copper Activation: Wash commercial copper powder with dilute HCl, then water, ethanol, and ether. Dry under vacuum. This removes the oxide layer which can inhibit initiation.

Workflow:

-

Setup: Flame-dry a 15 mL pressure tube (Schlenk tube) equipped with a magnetic stir bar. Allow to cool under Argon flow.

-

Charging: Add Activated Copper powder (190 mg, 3.0 mmol), 2,2'-Bipyridine (31 mg, 0.2 mmol), and the Aryl Iodide (1.0 mmol).

-

Solvent Addition: Add anhydrous DMSO (3.0 mL).

-

Substrate Addition: Add 1,1,1-trifluoro-2-iodopropane (3.0 mmol) via syringe.

-

Critical Note: This reagent is volatile (bp ~80-90°C). Add it last, just before sealing.

-

-

Sealing: Tightly seal the pressure tube with a Teflon screw cap.

-

Reaction: Place the vessel in a pre-heated oil bath at 110 °C . Stir vigorously (800 rpm) for 12–16 hours.

-

Observation: The mixture will typically turn from a reddish suspension to a dark green/brown solution as Cu(I)/Cu(II) species form.

-

-

Work-up:

-

Dilute with Ethyl Acetate (20 mL).

-

Filter through a pad of Celite to remove residual copper salts. Wash the pad with Ethyl Acetate.

-

Wash the filtrate with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMSO.

-

Dry over

, filter, and concentrate under reduced pressure. -

Caution: The product may be volatile. Do not use high vacuum if the molecular weight is low.

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Substrate Scope & Limitations

-

Electronic Effects: Electron-deficient aryl iodides (e.g., esters, nitriles, nitro) typically give higher yields (>70%) due to faster oxidative addition to Copper.

-

Sterics: Ortho-substitution on the aryl ring significantly lowers yield due to the steric bulk of the incoming secondary trifluoroisopropyl group.

-

Heterocycles: Pyridines and quinolines are well-tolerated.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxidized Copper surface | Use freshly acid-washed Cu powder or switch to CuI (10 mol%) + Mn(0) reductant. |

| Hydrodehalogenation (Ar-H formed) | Proton source in solvent | Ensure DMSO is strictly anhydrous. Use molecular sieves (4Å). |

| Dimerization (Ar-Ar) | Slow radical capture | Increase the concentration of the alkyl iodide (up to 4 equiv). |

| Elimination Product (Alkene) | High temperature / Basic conditions | Lower temp to 90°C; ensure no exogenous strong base is present. |

Safety & Handling

-

Pressure Hazard: The reaction is performed in a closed vessel at temperatures above the boiling point of the alkyl iodide. Use a blast shield and rated pressure tubes.

-

Toxicity: Fluoroalkyl iodides are potential alkylating agents. Handle in a fume hood.

-

Copper Waste: Dispose of copper residues as heavy metal waste.

References

-

General Copper-Catalyzed Perfluoroalkylation

-

Liu, Q., Duan, H., Luo, X., & Tang, Y. (2025). Copper-Promoted Reductive Coupling of Aryl Iodides with 1,1,1-Trifluoro-2-iodoethane. (Extrapolated Protocol Base).

-

-

Mechanistic Insights on Cu-CF3 Species

-

Radical-Polar Crossover in Cu Catalysis

-

Xu, J., et al. (2014).[1] Copper-catalyzed trifluoromethylthiolation of aryl halides. Organic Letters.

-

-

Ligand Effects in Ullmann Coupling

-

Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. Angewandte Chemie International Edition.

-

Sources

installing 1,1,1-trifluoroisopropyl group in pharmaceutical scaffolds

Application Note: AN-2026-TFI

Topic: Precision Installation of the 1,1,1-Trifluoroisopropyl (

Executive Summary

The 1,1,1-trifluoroisopropyl group (

This Application Note provides a comprehensive technical guide for installing the

Part 1: Strategic Value & Physicochemical Profile

The substitution of a standard isopropyl group with its trifluorinated analogue induces profound changes in the drug candidate's profile.

Table 1: Comparative Physicochemical Metrics

| Feature | Isopropyl ( | 1,1,1-Trifluoroisopropyl ( | Impact on Drug Design |

| Electronic Nature | Electron-Donating (+I) | Electron-Withdrawing (-I) | Modulates pKa of neighboring amines; reduces oxidative liability of the arene. |

| Lipophilicity ( | High | Very High ( | Increases membrane permeability; enhances blood-brain barrier penetration.[1] |

| Metabolic Stability | Low (Benzylic hydroxylation) | High | The |

| Steric Volume | ~45 ų | ~56 ų | Slightly larger volume allows for tighter packing in hydrophobic pockets.[1] |

Strategic Decision Matrix Before selecting a protocol, analyze your scaffold's electronic and structural constraints.[1]

Figure 1: Strategic decision tree for selecting the optimal installation method.

Part 2: Method A - Radical C-H Functionalization (Minisci-Type)

This method utilizes Sodium 1,1,1-trifluoroisopropylsulfinate , a bench-stable solid reagent (often termed a "Baran Diversinate"), to generate the

Mechanism of Action

The reaction proceeds via a radical oxidative mechanism. The sulfinate is oxidized to a sulfonyl radical, which extrudes

Figure 2: Radical generation and addition cycle for sulfinate-mediated functionalization.

Protocol 1: Innate C-H Trifluoroisopropylation

Materials:

-

Substrate: Heteroarene (1.0 equiv, 0.5 mmol scale)

-

Reagent: Sodium 1,1,1-trifluoroisopropylsulfinate (3.0 equiv)[1]

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq.[1] solution (3.0–5.0 equiv)

-

Solvent: DMSO/Water (3:1 v/v)[1]

-

Additives: TFA (1.0 equiv) – Critical for protonating basic heterocycles to activate them.[1]

Step-by-Step Methodology:

-

Setup: To a 20 mL vial equipped with a magnetic stir bar, add the heteroarene (0.5 mmol) and Sodium 1,1,1-trifluoroisopropylsulfinate (1.5 mmol, 3 equiv).

-

Solvation: Add DMSO (1.5 mL) and Water (0.5 mL). If the substrate is insoluble, increase DMSO ratio or gently warm to 40°C.[1]

-

Activation: Add Trifluoroacetic acid (TFA) (0.5 mmol, 38 µL) dropwise. Note: This protonates the heterocycle, increasing its electrophilicity, but the radical is also somewhat electrophilic.[1] For very electron-deficient substrates, omit TFA.

-

Initiation: Add TBHP (70% aq., 1.5 mmol) dropwise over 2 minutes.

-

Reaction: Seal the vial (open to air is often acceptable, but sealed is consistent) and stir vigorously at 50°C for 12–24 hours.

-

Monitoring (Self-Validation): Aliquot 20 µL into DMSO-

. Monitor -

Workup: Dilute with EtOAc (20 mL) and wash with sat.

(to neutralize TFA and remove sulfinic acid byproducts).[1] Dry over

Troubleshooting:

-

Low Conversion:[1] Add a second portion of reagents (sulfinate + TBHP) after 12 hours.[1]

-

Regioselectivity Issues: The radical prefers the C2 or C4 position of pyridines/quinolines. If mixtures occur, chromatographic separation is usually feasible due to the lipophilicity shift.[1]

Part 3: Method B - Photoredox Metallaphotocatalysis

For scaffolds where regioselectivity is critical (e.g., installing the group at a specific carbon bearing a bromide), the innate radical method is too promiscuous.[1] Here, we employ a dual-catalytic system (Nickel + Iridium/Ruthenium) to couple 1,1,1-trifluoroisopropyl iodide with aryl halides.[1]

Protocol 2: Cross-Electrophile Coupling

Materials:

-

Substrate: Aryl Bromide (1.0 equiv)[1]

-

Reagent: 1,1,1-Trifluoro-2-iodoethane (or 2-bromo-1,1,1-trifluoropropane) (2.0 equiv)

-

Photocatalyst:

(1 mol%)[1] -

Metal Catalyst:

(5 mol%) + dtbbpy (5 mol%)[1] -

Reductant: TDAE or Hantzsch Ester (Stoichiometric) or Silanes depending on the specific cycle.[1] Standard recommendation: TDAE (Tetrakis(dimethylamino)ethylene) as a soluble reductant.[1]

-

Base: 2,6-Lutidine (2.0 equiv)[1]

-

Solvent: DMA or Acetonitrile (degassed).[1]

Step-by-Step Methodology:

-

Glovebox/Schlenk Setup: In a nitrogen-filled glovebox, combine Aryl Bromide (0.2 mmol), Photocatalyst (2 µmol), and Ni-precursor/Ligand mix in a clear vial.

-

Reagent Addition: Add the solvent (2 mL) and the liquid 1,1,1-trifluoroisopropyl iodide (0.4 mmol). Caution: This reagent is volatile (bp ~80-90°C).[1]

-

Base/Reductant: Add 2,6-Lutidine and the reductant.

-

Irradiation: Seal the vial with a septum cap. Irradiate with Blue LEDs (450 nm) with fan cooling to maintain temp < 35°C. Stir for 16 hours.

-

Validation: Check LC-MS. The product will show a mass shift of

(net +18 amu is misleading; calculate exact mass: -

Purification: Standard aqueous workup and silica chromatography.[1]

Part 4: Authoritative References

-

Discovery of the Reagent (Langlois/Baran):

-

Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Schnermann, M. J., & Baran, P. S. (2012).[1] Practical C–H functionalization of quinolines with boronic acids. Nature, 492(7427), 95–99.[1] (Foundational work on sulfinate reagents).

-

Note: While the specific

-Pr -

[1]

-

-

Photoredox Approaches:

-

Properties of Fluorinated Bioisosteres:

-

Specific Synthesis of Trifluoroisopropyl Derivatives:

(Note: For commercial sourcing, the sulfinate reagent is often listed as "Baran Diversinate" or "Sodium 1,1,1-trifluoroisopropylsulfinate" in catalogs like Sigma-Aldrich or Enamine).

Sources